![molecular formula C5H8N2O B14439418 1-(2-Hydroxyethyl)aziridine-2-carbonitrile CAS No. 75984-74-6](/img/structure/B14439418.png)
1-(2-Hydroxyethyl)aziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)aziridine-2-carbonitrile is an organic compound that features a three-membered aziridine ring with a hydroxyethyl group and a nitrile group attached. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis and various industrial applications .
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxyethyl)aziridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroethylamine with sodium cyanide, followed by cyclization to form the aziridine ring . Industrial production methods often involve the use of high temperatures and catalysts to facilitate the cyclization process .
Analyse Chemischer Reaktionen
1-(2-Hydroxyethyl)aziridine-2-carbonitrile undergoes various chemical reactions due to the high strain of the aziridine ring. Common reactions include:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: The hydroxyethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)aziridine-2-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)aziridine-2-carbonitrile involves the nucleophilic attack on the aziridine ring, leading to ring opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyethyl)aziridine-2-carbonitrile can be compared to other aziridine derivatives such as aziridine-2-carboxylic acid and aziridine-2-carboxamide. While all these compounds share the aziridine ring, their reactivity and applications differ due to the presence of different functional groups. For example, aziridine-2-carboxylic acid derivatives are known for their use in medicinal chemistry as enzyme inhibitors , while aziridine-2-carboxamide has been studied for its anticancer properties .
Eigenschaften
75984-74-6 | |
Molekularformel |
C5H8N2O |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-7(5)1-2-8/h5,8H,1-2,4H2 |
InChI-Schlüssel |
GCXHIGMSSJLGRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1CCO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.